3,6-Dihydroxy-2,4-dimethylbenzaldehyde
Overview
Description
3,6-Dihydroxy-2,4-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2,4-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 2,4-dimethylbenzaldehyde. This reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds as follows:
- Oxidation of 2,4-dimethylbenzaldehyde:
- Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
- Conditions: Acidic medium (e.g., sulfuric acid, H2SO4)
- Temperature: Elevated temperatures (e.g., 60-80°C)
- Reaction:
C9H10O+KMnO4→C9H10O3+MnO2+KOH
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydroxylation of 2,4-dimethylbenzaldehyde using metal catalysts such as palladium or platinum. This method offers higher yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxy-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group to form alcohols.
Substitution: Electrophilic substitution reactions on the benzene ring, such as nitration and halogenation.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic medium, elevated temperatures
-
Reduction
- Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Conditions: Mild temperatures, inert atmosphere
-
Substitution
- Reagents: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
- Conditions: Vary depending on the specific substitution reaction
Major Products Formed
Oxidation: Formation of 3,6-dihydroxy-2,4-dimethylbenzoic acid
Reduction: Formation of 3,6-dihydroxy-2,4-dimethylbenzyl alcohol
Substitution: Formation of nitro or halogenated derivatives of this compound
Scientific Research Applications
3,6-Dihydroxy-2,4-dimethylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-2,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and proteins involved in inflammatory and cancer pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Similar structure but different positional isomers of hydroxyl and methyl groups.
3,6-Dihydroxy-2,4-dimethylbenzoic acid: Oxidized form of 3,6-Dihydroxy-2,4-dimethylbenzaldehyde.
3,6-Dihydroxy-2,4-dimethylbenzyl alcohol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,6-dihydroxy-2,4-dimethylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)7(4-10)6(2)9(5)12/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFFJZXRIPFLFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309245 | |
Record name | 3,6-dihydroxy-2,4-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-85-0 | |
Record name | NSC211459 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dihydroxy-2,4-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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